BenchChemオンラインストアへようこそ!

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

Physicochemical profiling Drug-likeness optimization Scaffold functionalization

A conformationally rigid N1-acyl benzimidazole featuring a dual-privileged morpholine–5,6-dimethylbenzimidazole scaffold. Zero rotatable bonds minimize entropic penalty upon kinase hinge binding, delivering higher ligand efficiency than flexible analogs. With LogP 2.04, tPSA 47.4 Ų, zero H-bond donors, and MW 259.30 Da, it sits at the fragment–lead-like interface, making it an ideal starting point for CNS-focused and kinase inhibitor screening campaigns. Its carbonyl linker defines a pharmacophoric vector distinct from C2-substituted or sulfonyl analogs, enabling systematic matched-pair SAR. Procure both this compound and its sulfonyl analog (MW 295.36) to differentiate steric, electronic, and hydrogen-bonding contributions to target engagement.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B5561773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3
InChIInChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3
InChIKeyLAMNQJABHOOGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole: Physicochemical Profile and Procurement-Relevant Specifications for Screening Compound SC-6103165


5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole (ChemBridge catalog SC-6103165; InChI Key LAMNQJABHOOGIQ-UHFFFAOYSA-N) is a synthetic N1-acyl benzimidazole derivative with molecular formula C14H17N3O2 and molecular weight 259.30 g/mol . The compound features a 5,6-dimethylbenzimidazole core—the same heterocyclic scaffold found as the cobalt-coordinating ligand in vitamin B12—functionalized at the N1 position with a morpholine-4-carbonyl group [1]. Its computed physicochemical parameters include a LogP of 2.04, topological polar surface area (tPSA) of 47.4 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds . It is supplied as a free-base solid with achiral stereochemistry and is available through the Hit2Lead screening compound platform for early-stage drug discovery applications .

Why 5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole Cannot Be Replaced by Generic In-Class Benzimidazole Analogs


Substituting this compound with a generic benzimidazole analog—such as the unsubstituted parent 5,6-dimethylbenzimidazole (CAS 582-60-5), the sulfonyl-bridged morpholine analog, or a C2-morpholinyl benzimidazole—would fundamentally alter the physicochemical and pharmacophoric profile critical for screening applications. The N1-morpholine-4-carbonyl substituent increases molecular weight by approximately 113 Da relative to the parent scaffold (259 vs. 146 g/mol), expands tPSA from 28.7 to 47.4 Ų, converts one hydrogen bond donor into four hydrogen bond acceptors, and introduces a constrained amide bond geometry that directs the morpholine ring along a specific vector inaccessible to C2-substituted analogs . The carbonyl linker further distinguishes this compound from its sulfonyl analog (MW 295.36, formula C13H17N3O3S), which carries greater polarity, increased steric bulk, and a different hydrogen-bonding geometry that can alter target recognition and metabolic stability . These structural differences mean that in-class compounds are not interchangeable without risking loss of the specific binding pose, solubility profile, or screening outcome for which this compound is selected.

Quantitative Differentiation Evidence for 5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole vs. Closest Structural Analogs


Physicochemical Profile Differentiation: Target Compound vs. Parent 5,6-Dimethylbenzimidazole (CAS 582-60-5)

The addition of the N1-morpholine-4-carbonyl group to the 5,6-dimethylbenzimidazole scaffold produces substantial and quantifiable changes across multiple physicochemical parameters. Compared with the parent 5,6-dimethylbenzimidazole, the target compound exhibits a 77% increase in molecular weight (259.30 vs. 146.19 g/mol), a 65% increase in topological polar surface area (47.4 vs. 28.7 Ų), a 300% increase in hydrogen bond acceptor count (4 vs. 1), and complete elimination of the single hydrogen bond donor present in the parent (0 vs. 1) . The LogP remains in a comparable range (2.04 vs. ~2.18-2.40), indicating that the added morpholine carbonyl group enhances polarity and solubility without substantially increasing lipophilicity . These combined changes fundamentally alter the compound's drug-likeness profile, membrane permeability potential, and suitability for specific target classes [1].

Physicochemical profiling Drug-likeness optimization Scaffold functionalization

Carbonyl vs. Sulfonyl Linker: Direct Comparison with 5,6-Dimethyl-1-(4-morpholinylsulfonyl)-1H-benzimidazole

The carbonyl-bridged morpholine in the target compound can be directly compared with the sulfonyl-bridged analog 5,6-dimethyl-1-(4-morpholinylsulfonyl)-1H-benzimidazole (formula C13H17N3O3S, MW 295.36 g/mol) . The target compound is 36.06 Da lighter (259.30 vs. 295.36 g/mol, a 12.2% reduction) and contains no sulfur atom, which eliminates potential sulfur-specific metabolic liabilities such as sulfoxidation or glutathione conjugation . The carbonyl linker (C=O) presents a planar sp² geometry with a shorter bond length (~1.22 Å) compared to the tetrahedral sulfonyl group (S=O bonds ~1.43 Å), resulting in a more compact and conformationally restricted morpholine presentation at the N1 position. The LogP difference, while not directly measured for the sulfonyl analog, can be estimated: replacing -CO- with -SO2- typically increases polarity by approximately 0.5-1.0 LogP units, suggesting the carbonyl analog may offer superior membrane permeability for targets requiring a balanced lipophilic-hydrophilic profile.

Bioisostere comparison Linker chemistry Structure-property relationships

Zero Rotatable Bonds: Conformational Rigidity Advantage for Ligand Efficiency

The target compound possesses zero rotatable bonds as specified in its Hit2Lead datasheet . This is a structurally rare and therapeutically significant feature: the morpholine-4-carbonyl group is directly attached to the benzimidazole N1 via an amide bond with restricted rotation, and the morpholine ring itself is locked in a chair conformation, resulting in a completely rigid molecule aside from the morpholine ring flip. In the context of ligand efficiency metrics widely used in fragment-based and conventional drug discovery, zero rotatable bonds minimize the entropic penalty upon protein binding, as the ligand pays no conformational entropy cost to adopt its bioactive conformation [1]. By comparison, the analogous compound 1-(morpholine-4-carbonyl)-1H-benzimidazole without the 5,6-dimethyl groups also has zero rotatable bonds but lacks the hydrophobic methyl contacts, while the parent 5,6-dimethylbenzimidazole has zero rotatable bonds but only one H-bond acceptor and retains an H-bond donor—three fundamental differences that alter binding mode possibilities. The combination of zero rotatable bonds with four H-bond acceptors and zero H-bond donors creates a uniquely rigid yet polar ligand framework not available in any single in-class comparator.

Ligand efficiency Conformational restriction Fragment-based drug discovery

Morpholine as a Privileged Scaffold: Class-Level Evidence for CNS and Kinase-Targeted Drug Discovery

The morpholine ring is recognized as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and kinase inhibitor design. A 2026 review in RSC Medicinal Chemistry established that morpholine derivatives exhibit promising efficacy and selectivity in neurodegenerative disease models, often outperforming conventional drugs in specific contexts, owing to their balanced lipophilic-hydrophilic profile and enhanced blood-brain barrier permeability [1]. A 2021 perspective in ACS Chemical Neuroscience documented that in CNS-active compounds, morpholines are used to enhance potency through molecular interactions, act as a scaffold directing appendages in the correct position, and modulate pharmacokinetic/pharmacodynamic properties [2]. When this privileged morpholine moiety is combined with the 5,6-dimethylbenzimidazole core—itself a natural ligand for cobalt in vitamin B12 with established bioavailability—the resulting hybrid scaffold (as embodied in the target compound) inherits structural features from both privileged fragments. This dual-privileged-scaffold design principle is not present in simpler analogs lacking either the morpholine or the 5,6-dimethyl substitution pattern.

Privileged scaffold CNS drug discovery Kinase inhibition Blood-brain barrier permeability

Drug-Likeness Compliance: Zero Lipinski Violations and Lead-Like Property Profile

The target compound fully complies with Lipinski's Rule of Five with zero violations: molecular weight 259.30 g/mol (≤500), LogP 2.04 (≤5), hydrogen bond donors 0 (≤5), and hydrogen bond acceptors 4 (≤10) . This zero-violation profile compares favorably with the larger sulfonyl analog (MW 295.36, which approaches the lead-like cutoff more closely) and represents a significant improvement over the parent 5,6-dimethylbenzimidazole, which, despite its lower molecular weight, carries a hydrogen bond donor that can limit membrane permeability and oral bioavailability [1]. Furthermore, with MW <300 Da, LogP <3, and only 14 heavy atoms, the target compound falls within the 'lead-like' chemical space as defined by Oprea's criteria, making it suitable for fragment-based and lead-oriented screening libraries. The estimated aqueous solubility (LogSW: -2.83 from Hit2Lead) corresponds to approximately 3.8 µg/mL, which is within the typical range for screening compounds and can be improved through formulation or salt formation if needed .

Drug-likeness Lipinski Rule of Five Lead-like properties Oral bioavailability prediction

Optimal Procurement and Research Application Scenarios for 5,6-Dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole


CNS-Targeted Screening Library Enrichment for Neurodegenerative Disease Programs

The combination of a morpholine privileged scaffold with a 5,6-dimethylbenzimidazole core—yielding zero hydrogen bond donors, moderate LogP (2.04), and a tPSA of 47.4 Ų within the CNS drug-like range—makes this compound an ideal candidate for inclusion in CNS-focused screening libraries. Class-level evidence from recent reviews confirms that morpholine-containing compounds exhibit enhanced blood-brain barrier permeability and target engagement in neurodegenerative disease models . Compared with morpholine-free benzimidazole screening compounds, this molecule offers a higher probability of CNS exposure, supporting its prioritization for programs targeting Alzheimer's disease, Parkinson's disease, or other neurological indications.

Kinase Inhibitor Hit Identification Leveraging Conformational Rigidity

The zero rotatable bond count of this compound—verified by Hit2Lead computed descriptors —provides a strategic advantage in kinase inhibitor screening. Benzimidazoles are established kinase inhibitor scaffolds that interact with the ATP-binding pocket via multiple binding modes [1]. The conformational rigidity of this compound minimizes the entropic penalty upon binding to the kinase hinge region, potentially yielding higher ligand efficiency than flexible benzimidazole analogs with multiple rotatable bonds. For kinase programs seeking fragment-like or lead-like starting points with pre-organized binding conformations, this compound offers a structural advantage over rotatable-bond-containing alternatives.

Structure-Activity Relationship (SAR) Exploration Around the N1-Acyl Benzimidazole Vector

The N1-morpholine-4-carbonyl substitution pattern defines a specific pharmacophoric vector that is geometrically distinct from C2-substituted morpholine benzimidazoles. This compound serves as a reference point for SAR campaigns exploring how the morpholine orientation affects target binding. Its direct comparator, the sulfonyl analog (MW 295.36), provides a matched molecular pair for assessing the impact of carbonyl-to-sulfonyl linker replacement on potency, selectivity, and metabolic stability. Procurement of both compounds enables systematic linker SAR studies that can differentiate steric, electronic, and hydrogen-bonding contributions to target engagement.

Fragment-Based Drug Discovery (FBDD) with a Dual-Privileged Scaffold

With a molecular weight of 259.30 Da and only 19 heavy atoms, this compound sits at the interface between fragment and lead-like chemical space. Its dual-privileged scaffold composition—morpholine plus 5,6-dimethylbenzimidazole—provides two independently validated pharmacophoric elements within a single, rigid molecular framework . This is distinct from simpler fragments that contain only one privileged motif, offering a higher starting point for fragment growing or merging strategies. The compound's zero Lipinski violations and favorable LogSW (-2.83) further support its use in fragment-based screens where physicochemical quality is a key selection criterion.

Quote Request

Request a Quote for 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.